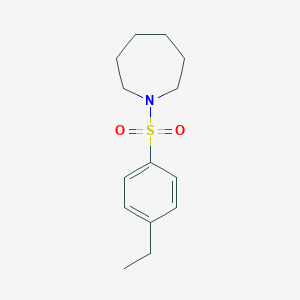![molecular formula C18H20Cl2N2O3S B272312 1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as TCS-1102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TCS-1102 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
TCS-1102 exerts its pharmacological effects by binding to the sigma-1 receptor with high affinity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel function, and protein folding. The binding of TCS-1102 to the sigma-1 receptor results in the modulation of these cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
TCS-1102 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to have analgesic effects in animal models of neuropathic pain, anticonvulsant effects in animal models of epilepsy, and anxiolytic effects in animal models of anxiety. Additionally, TCS-1102 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TCS-1102 is its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. This property makes TCS-1102 an ideal tool compound for studying the role of the sigma-1 receptor in various physiological and pathological processes. However, one of the limitations of TCS-1102 is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on TCS-1102. One of the potential applications of TCS-1102 is in the treatment of chronic pain, which is a major clinical problem with limited treatment options. Additionally, TCS-1102 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Conclusion:
In conclusion, TCS-1102 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its high affinity for the sigma-1 receptor makes it an ideal tool compound for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the pharmacological properties of TCS-1102 and its potential therapeutic applications.
Synthesemethoden
The synthesis of TCS-1102 involves the reaction of 3,4-dichloroaniline and 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields TCS-1102 as a white solid with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
TCS-1102 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as neuropathic pain, epilepsy, and anxiety. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, neuronal excitability, and cell survival.
Eigenschaften
Produktname |
1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H20Cl2N2O3S |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-15(4-6-18(13)25-2)26(23,24)22-9-7-21(8-10-22)14-3-5-16(19)17(20)12-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
QIIJCFLKWXBBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
